methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodo-1,5-dimethyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Acids or Bases: For hydrolysis of the ester group.
Major Products Formed
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Carboxylic Acids: From ester hydrolysis.
Scientific Research Applications
Methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: Used as an intermediate in the preparation of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine and methyl groups can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Another pyrazole derivative with similar structural features.
1-Methyl-3-iodo-4-pyrazolecarboxylate: A closely related compound with slight variations in substitution patterns.
Uniqueness
Methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate stands out due to its specific substitution pattern, which can impart unique reactivity and biological activity. The presence of both iodine and methyl groups can enhance its utility in cross-coupling reactions and potentially improve its pharmacokinetic properties in medicinal applications.
Properties
Molecular Formula |
C7H9IN2O2 |
---|---|
Molecular Weight |
280.06 g/mol |
IUPAC Name |
methyl 3-iodo-1,5-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H9IN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3 |
InChI Key |
WLAXOIUBDKOWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.